An In-depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
An In-depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract: This document provides a comprehensive technical overview of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental chemical and physical properties, delve into its spectroscopic signature, discuss plausible synthetic strategies and reactivity, and contextualize its application within the broader field of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating complex synthetic intermediates.
Introduction and Strategic Importance
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 80845-58-5) is a substituted tetrahydropyridine derivative. The strategic importance of this molecule lies in its versatile structure, which combines several key functional groups: a tertiary amine, a vinylogous carbamate system (specifically, an enoate conjugated to a nitrogen), and a protective benzyl group. The tetrahydropyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Notably, this core is structurally related to the dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), underscoring the profound biological effects this class of compounds can elicit.[2] As an intermediate, it offers multiple reaction handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures aimed at various therapeutic targets.[3]
Molecular Structure
The fundamental structure provides the basis for all its chemical properties and reactivity.
Caption: 2D Structure of the title compound.
Physicochemical Properties
The bulk properties of a chemical compound are critical for its handling, storage, and application in reactions. The data below, a combination of reported and predicted values, provides a quantitative profile of the molecule.
| Property | Value | Source |
| CAS Number | 80845-58-5 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | - |
| Molecular Weight | 231.29 g/mol | - |
| Appearance | Liquid | [3] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 119.8 ± 18.8 °C | [3] |
| Refractive Index | 1.562 | [3] |
| pKa | 7.08 ± 0.40 (Predicted) | [3] |
| Solubility | Soluble in ether, chloroform, ethanol | [3] |
| Storage Conditions | 2-8°C | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and data from structurally similar compounds.[5][6]
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¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the monosubstituted benzene ring.
-
Vinyl Proton (δ ~6.5-7.0 ppm): A signal for the proton on the C5 carbon of the tetrahydropyridine ring, shifted downfield due to conjugation with the ester.
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Benzylic Protons (δ ~3.6 ppm): A singlet integrating to two protons for the -CH₂- group connecting the nitrogen to the phenyl ring.
-
Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet integrating to three protons.
-
Ring Protons (δ ~2.5-3.5 ppm): A series of multiplets corresponding to the three -CH₂- groups at positions C2, C3, and C6 of the tetrahydropyridine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl (δ ~166 ppm): The signal for the C=O of the methyl ester.
-
Aromatic Carbons (δ ~127-138 ppm): Multiple signals for the six carbons of the phenyl ring.
-
Alkene Carbons (δ ~130-140 ppm): Signals for C4 and C5 of the double bond.
-
Aliphatic Carbons (δ ~50-60 ppm): Signals for the benzylic carbon and the saturated carbons (C2, C3, C6) of the tetrahydropyridine ring.
-
Methyl Carbon (δ ~51 ppm): The signal for the -OCH₃ group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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~1710-1730 cm⁻¹: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.
-
~1640-1660 cm⁻¹: A medium absorption for the C=C double bond stretch.
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~3000-3100 cm⁻¹: C-H stretching for aromatic and vinyl protons.
-
~2800-3000 cm⁻¹: C-H stretching for aliphatic protons.
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~1100-1250 cm⁻¹: Strong C-O stretching from the ester group.
-
Synthesis and Reactivity
As a synthetic intermediate, understanding its formation and subsequent reactivity is paramount for its effective use in a research or development setting.
Illustrative Synthetic Workflow
A common and logical approach to synthesizing this molecule involves the modification of a pre-formed piperidine ring. The following workflow illustrates a plausible synthetic route starting from 1-benzyl-4-piperidone, a readily available commercial starting material. This pathway is chosen for its reliability and use of standard organic transformations.
Caption: Horner-Wadsworth-Emmons synthetic workflow.
Protocol: Horner-Wadsworth-Emmons Olefination
This protocol is an established method for forming a carbon-carbon double bond, which is ideal for converting the ketone in 1-benzyl-4-piperidone to the required α,β-unsaturated ester.
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Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), sodium hydride (NaH, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C.
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Methyl (diethylphosphono)acetate (1.1 eq) is added dropwise via syringe. The choice of this phosphonate reagent directly introduces the desired methyl ester functionality. The mixture is stirred for 30 minutes at 0°C, allowing for the formation of the phosphonate ylide.
-
Olefination Reaction: A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
-
Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to yield the final product.
Core Reactivity Insights
-
The Double Bond: The electron-deficient C=C double bond is susceptible to nucleophilic addition (Michael addition) at the C5 position. It can also undergo hydrogenation to yield the corresponding saturated piperidine derivative, Methyl 1-benzylpiperidine-4-carboxylate.[7]
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The Tertiary Amine: The nitrogen atom is basic and can be protonated or alkylated. The benzyl group serves as a common protecting group for the nitrogen, which can be removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, a crucial step for introducing alternative substituents on the nitrogen.
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The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[8][9] It can also be reduced to an alcohol or reacted with organometallic reagents to form ketones. This functionality is a key handle for creating bioisosteres of carboxylic acids, a common strategy in drug design to improve pharmacokinetic properties.[10][11]
Applications in Research and Drug Development
The primary value of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is as a versatile scaffold for building more complex molecules.[3] Its structure is a precursor to a wide range of substituted piperidines and tetrahydropyridines, which are core motifs in many pharmaceuticals.
-
Scaffold for Novel Analgesics: The tetrahydropyridine framework is being actively investigated for the development of novel pain therapeutics, such as selective inhibitors of the hNav1.7 sodium channel.[1] This compound provides an ideal starting point for synthesizing libraries of analogs to probe structure-activity relationships (SAR).
-
Synthesis of CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). By modifying the core structure of this intermediate, researchers can access novel compounds for evaluation as antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
Intermediate for Complex Natural Product Synthesis: The functional handles on the molecule allow for its incorporation into more complex synthetic routes targeting natural products that contain the piperidine or related heterocyclic systems.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat during handling.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. The compound has a relatively high flash point but is combustible.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Health Hazards: Contact with skin and eyes may cause irritation. Inhalation of high concentrations may lead to respiratory tract irritation.[3]
Conclusion
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a high-value synthetic intermediate characterized by its versatile functionality and strategic position within the tetrahydropyridine chemical space. Its well-defined physicochemical properties, predictable reactivity, and relevance to medicinally important scaffolds make it a powerful tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel chemical entities.
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(Illustrative structure)